molecular formula C12H12N2O3 B1298822 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid CAS No. 402944-72-3

5-Benzoimidazol-1-yl-5-oxo-pentanoic acid

Cat. No. B1298822
M. Wt: 232.23 g/mol
InChI Key: VOYKMDQXONQYLM-UHFFFAOYSA-N
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Description

5-Benzoimidazol-1-yl-5-oxo-pentanoic acid is a compound that is structurally related to a class of substances designed to inhibit nitric oxide synthases (NOS). These compounds are of interest due to their potential therapeutic applications in conditions where the regulation of nitric oxide (NO) is beneficial, such as in inflammatory diseases, cancer, and neurodegenerative disorders.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, S-2-amino-5-(2-aminoimidazol-1-yl)pentanoic acid and its nitro analogue have been synthesized from 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester, which was treated with imidazoles and triazoles under basic conditions. Subsequent acidolytic deprotection yielded the desired 2-amino-5-azolylpentanoic acids . Another related synthesis involved the reaction of 3-(1H-benzoimidazol-2-yl)-4-hydroxy-benzoic acid with benzoic acid hydrazides under microwave-accelerated solvent-free conditions to produce a series of 2-(1H-benzoimidazol-2-yl-4-phenol)-5-aryl-1,3,4-oxadiazoles .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of an azole group, which is crucial for the inhibitory activity against NOS. The azole group in these molecules can be manipulated to change the potency and selectivity of the inhibitors. For example, the introduction of a nitrile group at the 2-position of the imidazole ring was achieved by reacting the 2-unsubstituted precursor with 1-cyano-4-dimethylaminopyridine .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to serve as prodrugs. S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid, for example, can be reduced to its amino analogue, which exhibits greater inhibition of NOS activity. This reduction suggests a potential for bioreductive activation, where the nitro compound could be converted to a more active inhibitor under hypoxic conditions, such as those found in solid tumors .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid are not detailed in the provided papers, the properties of related compounds suggest that these molecules are likely to be solid at room temperature and may require specific conditions for stability and reactivity. The presence of both hydrophilic (azolylpentanoic acid) and hydrophobic (benzoimidazole) components in the molecule suggests a degree of solubility in organic solvents, which is important for their potential use as pharmaceutical agents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Applications : 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid and its derivatives show significant effectiveness against various bacteria and fungi. A study synthesized new compounds with this moiety and found them effective against gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), gram-negative bacteria (Escherichia coli, Pseudomonas aeuroginosa), and fungi (Candida albicans, Aspergillus niger) (El-Meguid, 2014).

Synthesis and Anticancer Properties

  • Anticancer Applications : Research has been conducted on 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid derivatives for their potential anticancer properties. One study prepared a combinatorial library of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids and evaluated them for anticancer activity. These compounds showed weak to medium anticancer activity against various cancer cell lines (Horishny et al., 2021).

Synthesis and Antihypertensive Activity

  • Antihypertensive Applications : Benzimidazole derivatives, including those related to 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid, have been synthesized and tested for their antihypertensive activity. These compounds were found to exhibit significant antihypertensive effects, indicating their potential in treating hypertension (Sharma et al., 2010).

Photocatalytic Properties

  • Photocatalytic Applications : Coordination polymers containing 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid derivatives have shown promising photocatalytic activities. Studies have demonstrated their effectiveness in degrading dyes like methylene blue under UV irradiation, highlighting their potential in environmental remediation (Kang et al., 2019).

Safety And Hazards

The safety data sheet (SDS) for 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid can be found online . It’s important to refer to this document for comprehensive safety and hazard information. Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

5-(benzimidazol-1-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-11(6-3-7-12(16)17)14-8-13-9-4-1-2-5-10(9)14/h1-2,4-5,8H,3,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYKMDQXONQYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355607
Record name 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzoimidazol-1-yl-5-oxo-pentanoic acid

CAS RN

402944-72-3
Record name 5-Benzoimidazol-1-yl-5-oxo-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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